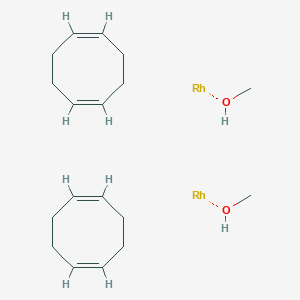
Dímero de metoxi(ciclooctadieno)rodio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
Mecanismo De Acción
Target of Action
Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .
Mode of Action
This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .
Biochemical Pathways
The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.
Result of Action
The action of Methoxy(cyclooctadiene)rhodium(I) dimer results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.
Action Environment
The action of Methoxy(cyclooctadiene)rhodium(I) dimer can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.
Análisis Bioquímico
Biochemical Properties
Methoxy(cyclooctadiene)rhodium(I) dimer is known to interact with various enzymes and proteins in biochemical reactions . It acts as a catalyst for cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process . The nature of these interactions is primarily catalytic, facilitating the biochemical reactions without being consumed in the process .
Cellular Effects
The effects of Methoxy(cyclooctadiene)rhodium(I) dimer on cells and cellular processes are primarily related to its role as a catalyst in biochemical reactions
Molecular Mechanism
Methoxy(cyclooctadiene)rhodium(I) dimer exerts its effects at the molecular level through its catalytic activity . It facilitates the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This involves binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Methoxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions
Métodos De Preparación
Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: It can undergo ligand exchange reactions where the methoxy or cyclooctadiene ligands are replaced by other ligands.
Addition: It participates in 1,4-addition reactions with unsaturated substrates, such as alpha,beta-unsaturated ketones and aldehydes
Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .
Comparación Con Compuestos Similares
Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.
Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands
Methoxy(cyclooctadiene)rhodium(I) dimer is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .
Propiedades
Número CAS |
12148-72-0 |
|---|---|
Fórmula molecular |
C18H32O2Rh2 |
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;methanol;rhodium |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
Clave InChI |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
SMILES isomérico |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
SMILES canónico |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















